Dimethyl 5-aminoisophthalate
Description
Significance of Dimethyl 5-aminoisophthalate as a Research Subject
The significance of this compound in research stems from its role as a crucial intermediate in the synthesis of various high-value organic compounds. fishersci.sechemicalbook.comchemdad.com It serves as a foundational component for pharmaceuticals, agrochemicals, and dyestuffs. fishersci.sechemicalbook.comchemdad.com Furthermore, its structure is ideal for the construction of advanced materials such as polymers and metal-organic frameworks (MOFs), which exhibit unique properties and have potential applications in gas storage, catalysis, and sensing. acs.orgmdpi.comlookchem.comfrontiersin.org The study of this compound and its derivatives continues to be an active area of research, driven by the quest for new materials with tailored functionalities.
Scope and Objectives of the Research Outline
This article aims to provide a comprehensive overview of the chemical aspects of this compound. It will cover its fundamental physical and chemical properties, explore common synthetic routes for its preparation, and detail its applications in polymer chemistry and the development of metal-organic frameworks. The objective is to present a focused and scientifically accurate account of this important chemical compound, supported by detailed research findings and data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-aminobenzene-1,3-dicarboxylate | |
|---|---|---|
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InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPYXUDJRABNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059190 | |
| Record name | Dimethyl 5-aminoisophthalate | |
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Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-27-4 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-amino-, 1,3-dimethyl ester | |
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| Record name | Dimethyl 5-aminoisophthalate | |
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| Record name | Dimethyl 5-aminoisophthalate | |
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| Record name | 1,3-Benzenedicarboxylic acid, 5-amino-, 1,3-dimethyl ester | |
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| Record name | Dimethyl 5-aminoisophthalate | |
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| Record name | Dimethyl 5-aminoisophthalate | |
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| Record name | 3,5-Dicarbomethoxyaniline | |
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Synthetic Methodologies and Advanced Chemical Transformations of Dimethyl 5 Aminoisophthalate
Established Synthetic Pathways for Dimethyl 5-aminoisophthalate
The synthesis of this compound can be achieved through several established chemical routes, primarily involving the introduction and subsequent transformation of a nitrogen-containing functional group on an isophthalate (B1238265) backbone.
Nitration and Reduction Approaches
A prevalent and traditional method for synthesizing this compound involves a two-step process starting from Dimethyl isophthalate. The initial step is the nitration of the aromatic ring to produce Dimethyl 5-nitroisophthalate. tandfonline.com This intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) into the primary amine group (-NH₂), yielding the final product. tandfonline.com
The reduction of the nitro group can be accomplished using various reducing agents. google.com Common laboratory and industrial methods employ catalytic hydrogenation or chemical reduction. For instance, the reduction of 5-nitroisophthalic acid, a precursor to the dimethyl ester, can be carried out using hydrogen gas in the presence of a palladium on charcoal (Pd/C) catalyst. tandfonline.com Similarly, reducing agents like iron sulfate (B86663) in ammonium (B1175870) hydroxide (B78521) have also been reported for this transformation. google.com
One-Pot Reactions in this compound Synthesis
To enhance efficiency and simplify procedures, one-pot reactions have been developed for the synthesis of aminoisophthalate derivatives. One such process involves reacting a di-lower-alkyl 5-nitroisophthalate with an amino-alcohol in the presence of a basic catalyst, followed by in-situ catalytic hydrogenation of the intermediate nitro-amide without its isolation. google.com For example, Dimethyl 5-nitroisophthalate can be reacted with 3-amino-1,2-propanediol (B146019) in 2-methoxyethanol (B45455) with a sodium catalyst, and the resulting nitro bis-amide is then hydrogenated using a palladium-on-carbon catalyst in the same reaction sequence. google.com
Another distinct one-pot synthesis route produces this compound from different starting materials, such as methyl aminomalonate and ethylene (B1197577) glycol. biosynth.com
Catalytic Reduction Methods
Catalytic reduction, specifically catalytic hydrogenation, is a cornerstone in the synthesis of this compound from its nitro precursor, Dimethyl 5-nitroisophthalate. This method is favored for its high efficiency and clean conversion. A variety of catalysts and conditions have been optimized for this key transformation.
One highly effective method involves the hydrogenation of Dimethyl 5-nitroisophthalate using a 5% Palladium on carbon (Pd/C) catalyst. In a documented procedure, the reaction is carried out in a solution of methanol (B129727) and hydrochloric acid at a temperature of 45 to 55°C, achieving a high yield of 92%. guidechem.com Another approach utilizes an iron oxide-based catalyst (Fe₂O₃/NGr@C) with a formic acid/triethylamine (B128534) (HCOOH/Et₃N) mixture, conducted at 120°C. guidechem.com
These catalytic systems offer robust and scalable methods for the large-scale production of this compound.
Table 1: Selected Catalytic Reduction Methods for the Synthesis of this compound
| Substrate | Catalyst | Reagents/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Dimethyl 5-nitroisophthalate | 5% Pd/C | Methanol, 2M HCl | 45-55°C | 92% | guidechem.com |
| Dimethyl 5-nitroisophthalate | Fe₂O₃/NGr@C | HCOOH/Et₃N, THF | 120°C | - | guidechem.com |
| Dimethyl 5-nitroisophthalate | 10% Pd/C | 2-Methoxyethanol | 36°C (start) | - | google.com |
Functionalization and Derivatization Strategies for this compound
The chemical versatility of this compound stems from its two distinct functional groups: the aromatic amino group and the two methyl ester groups. The amino group, in particular, serves as a key site for a multitude of chemical transformations, allowing the molecule to be used as a building block for more complex structures. rsc.org
Reactions at the Amino Group
The primary amine (-NH₂) on the benzene (B151609) ring is a nucleophilic center and can readily participate in various reactions. These include N-alkylation via reductive amination and diazotization reactions to form diazonium salts, which can be subsequently converted to other functional groups. rsc.orgrsc.org However, one of the most fundamental and widely used transformations is the acylation of the amino group to form amides.
The amino group of this compound readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form stable amide bonds. smolecule.com This reaction is fundamental for incorporating the isophthalate moiety into larger molecular architectures, such as polymers, macrocycles, and ligands for metal-organic frameworks (MOFs). frontiersin.orgrsc.org
A typical procedure involves reacting this compound with an acid chloride in the presence of a base, such as triethylamine (NEt₃) or pyridine, to neutralize the HCl byproduct. frontiersin.orgrsc.org For example, the synthesis of a pro-ligand for a MOF was achieved by reacting this compound with 2,6-pyridinedicarboxylic acid chloride in dichloromethane (B109758) (CH₂Cl₂) with triethylamine. frontiersin.org Similarly, it has been used as a starting material for the synthesis of amide-functionalized ligands by reacting it with isonicotinic acid in the presence of phosphoryl chloride and pyridine. rsc.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) also facilitates amide bond formation with carboxylic acids. ajchem-a.comnih.gov
Table 2: Examples of Acylation Reactions with this compound
| Acylating Agent | Reagents/Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2,6-Pyridinedicarboxylic acid chloride | NEt₃, CH₂Cl₂ | Bis-amide pro-ligand | - | frontiersin.org |
| Isonicotinic Acid | POCl₃, Pyridine | Amide-functionalized ligand | 89% | rsc.org |
| Carboxylic Acid | DCC, HOBt, DMAP, CH₂Cl₂ | Amide | 70% | nih.gov |
| Carboxylic Acid Terminated Side Chain | (COCl)₂, DMF, DCM; then NEt₃ | Amide-linked polymer precursor | 74% | rsc.org |
Diazotization and Halogenation (e.g., Iodination)
The amino group of this compound can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a range of substituents onto the aromatic ring. A common subsequent reaction is the Sandmeyer reaction, where the diazonium group is replaced by a halide.
The diazotization is typically carried out by treating a cooled acidic solution of this compound with sodium nitrite (B80452). The resulting diazonium salt can then be reacted with a halide source, such as potassium iodide, to yield the corresponding halogenated derivative. For instance, Dimethyl 5-iodoisophthalate has been synthesized using this method. researchgate.netd-nb.infonih.gov In a typical procedure, this compound is dissolved in hydrochloric acid, cooled, and then treated with an aqueous solution of sodium nitrite. The subsequent addition of potassium iodide to the diazonium salt solution leads to the formation of Dimethyl 5-iodoisophthalate. researchgate.netd-nb.info This iodinated compound serves as a valuable intermediate for further transformations, such as in the synthesis of linkers for metal-organic frameworks. nih.gov
Table 1: Diazotization and Iodination of this compound
| Reactant | Reagents | Product | Yield | Reference |
| This compound | 1. HCl, NaNO₂, 0 °C 2. KI, H₂O, CH₂Cl₂ | Dimethyl 5-iodoisophthalate | 58% (2 steps) | d-nb.info |
Condensation Reactions
The amino group of this compound is a potent nucleophile, enabling its participation in various condensation reactions to form C-N bonds. These reactions are fundamental in synthesizing more complex molecules, including heterocycles and polymers.
For example, this compound is a starting material in the multi-step synthesis of N-bridged pyrido[4,3-d]pyrimidine (B1258125) derivatives. researchgate.netd-nb.info It has also been utilized in condensation reactions with isocyanates. For instance, it can be converted into dimethyl 5-isocyanoisophthalate, which then reacts with various anilines to produce a series of N,N'-diphenylurea derivatives. nih.gov This transformation typically involves an initial reaction with triphosgene (B27547) to form the isocyanate, followed by the addition of an aniline. nih.gov
Furthermore, the amino group can participate in Knoevenagel condensation reactions when incorporated into metal-organic frameworks, where the amine acts as a basic catalytic site. csic.es
Formation of Supramolecular Assemblies via Amide Linkages
The amino group provides a convenient handle for creating amide bonds, which are crucial in the construction of supramolecular structures and functional polymers. The formation of an amide linkage with this compound introduces a rigid aromatic core into the resulting macromolecule.
Researchers have synthesized amphiphilic copolymers for drug delivery applications by linking this compound to poly(ethylene glycols) via an amide bond. researchgate.net These copolymers can self-assemble into nanomicelles in aqueous environments. researchgate.net In another example, this compound has been reacted with isonicotinic acid in the presence of phosphoryl chloride to form an amide-linked product. rsc.org This type of reaction is also used to create ligands for metal-organic frameworks. rsc.org The resulting amide-containing molecules can exhibit interesting self-assembly properties, forming diverse nanostructures. evitachem.com
Transformations of Ester Groups
The two methyl ester groups of this compound are susceptible to nucleophilic attack, allowing for their conversion into other important functional groups, namely carboxylic acids and alcohols.
Hydrolysis to Carboxylic Acids
The hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid, 5-aminoisophthalic acid, is a common transformation. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide. rsc.org The resulting 5-aminoisophthalic acid is a versatile building block for the synthesis of polymers and other functional materials. researchgate.net The hydrolysis reaction is often a necessary step in multi-step synthetic sequences where the carboxylic acid functionality is required for subsequent reactions. rsc.org
Table 2: Hydrolysis of this compound Derivatives
| Reactant | Reagents | Product | Reaction Time & Temperature | Reference |
| Dimethyl 5-(pyridin-4-ylamino)isophthalate | aq. NaOH, THF/MeOH | 5-(Pyridin-4-ylamino)isophthalic acid | 23 h at 50 °C | rsc.org |
| Dimethyl 5-(pyridin-3-ylamino)isophthalate | aq. NaOH, THF/MeOH | 5-(Pyridin-3-ylamino)isophthalic acid | 19 h at 45 °C | rsc.org |
| Dimethyl 5-(pyrimidin-5-ylamino)isophthalate | aq. NaOH, THF/MeOH | 5-(Pyrimidin-5-ylamino)isophthalic acid | 7 h at 50 °C | rsc.org |
Reduction to Alcohols
The ester groups can be reduced to primary alcohols, yielding the corresponding diol. A powerful reducing agent such as lithium aluminium hydride (LiAlH₄) is typically employed for this transformation. The reduction of this compound with LiAlH₄ in tetrahydrofuran (B95107) (THF) affords (5-amino-1,3-phenylene)dimethanol. nih.gov This diol is a useful intermediate for the synthesis of more complex molecules, such as diazide-containing probes for biological applications. nih.gov In some cases, regioselective reduction of one ester group can be achieved using milder reducing agents like lithium borohydride (B1222165) (LiBH₄). nih.gov
Ortho- and Meta-Substituted Derivatives
This compound itself is a meta-substituted benzene derivative. Further substitutions on the aromatic ring, either at the positions ortho or meta to the existing substituents, lead to a wide range of derivatives with tailored properties.
The synthesis of meta-substituted derivatives often starts with the functionalization of the amino group. For example, diazotization of this compound followed by coupling with phenol (B47542) yields (E)-dimethyl 5-((4-hydroxyphenyl)diazenyl)isophthalate, an azo-coupled product. mdpi.com This introduces a substituent at the 5-position, which is meta to the two ester groups.
The synthesis of ortho-substituted derivatives of this compound is less commonly described. However, related structures, such as dimethyl 2-aminoterephthalate, have been used to synthesize ortho-substituted compounds. For instance, bromination with N-bromosuccinimide followed by a Sandmeyer reaction can introduce substituents ortho to the amino group. rsc.org While this example uses an isomer, the principles may be applicable to the synthesis of ortho-substituted derivatives of this compound. The introduction of substituents on the aromatic ring can significantly influence the electronic properties and reactivity of the molecule, as well as the properties of materials derived from it. rsc.org
Mechanistic Studies in this compound Synthesis and Reactions
The synthesis and subsequent chemical transformations of this compound are governed by fundamental reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and designing novel synthetic routes for its derivatives.
Exploration of Reaction Mechanisms
Synthesis via Catalytic Hydrogenation: A primary route to this compound is the reduction of its precursor, Dimethyl 5-nitroisophthalate. This transformation involves the chemoselective reduction of the nitro group to an amino group. The mechanism of this reduction, particularly when catalyzed by metal nanoparticles, generally proceeds through a series of intermediates. While the exact pathway can vary with the catalyst and reaction conditions, a common mechanism involves the adsorption of the nitro group onto the catalyst surface, followed by sequential hydrogenation. Intermediates such as nitroso and hydroxylamino species are typically formed before the final amino group is obtained. sciencemadness.org For instance, the reduction of Dimethyl 5-nitroisophthalate to Dimethyl 5-(hydroxyamino)isophthalate has been documented as a key step in this process. sciencemadness.org
Diazotization Reactions: As a primary aromatic amine, this compound readily undergoes diazotization. This reaction involves treating the amine with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. organic-chemistry.orgbyjus.com The mechanism initiates with the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium. byjus.com This electrophilic ion is then attacked by the nucleophilic amino group of this compound. A series of proton transfer steps and the elimination of a water molecule lead to the formation of the relatively stable aryl diazonium salt. byjus.comunacademy.com These diazonium salts are versatile intermediates, for example, in Sandmeyer-type reactions to introduce a variety of substituents onto the aromatic ring. organic-chemistry.org Research has explored modifications to the standard diazotization conditions, such as using t-Bu-ONO and TMS-N₃, to improve yields and simplify workup procedures when converting the amino group to an azide. nih.gov
Acylation and Amide Bond Formation: The amino group of this compound is nucleophilic and can react with acylating agents like acyl chlorides or be coupled with carboxylic acids to form amides. smolecule.com The mechanism of amide bond formation, when mediated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), involves the activation of the carboxylic acid. EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of this compound, leading to the formation of the amide bond and the release of a urea (B33335) byproduct. smolecule.com
Role of Catalysts in Reaction Pathways
Catalysts play a pivotal role in directing the reaction pathways, enhancing reaction rates, and improving the selectivity of both the synthesis and subsequent reactions of this compound.
Catalysts in Synthesis: The catalytic reduction of Dimethyl 5-nitroisophthalate is a key synthetic step where the choice of catalyst is critical.
Palladium on Carbon (Pd/C): This is a widely used heterogeneous catalyst for the hydrogenation of nitroarenes. In this system, molecular hydrogen is activated on the palladium surface. The nitro group of the substrate, adsorbed on the catalyst surface, is then reduced. The catalyst provides a low-energy pathway for the hydrogenolysis of the N-O bonds.
Fe₃O₄-Cu Nanocomposites: These have been shown to be effective photocatalysts for the chemoselective reduction of 5-nitroisophthalic acid (a related precursor) in the presence of a reducing agent like sodium borohydride. researchgate.net The mechanism involves the generation of reactive hydrogen species on the catalyst surface, which selectively reduce the nitro group. The magnetic nature of the Fe₃O₄ core also allows for easy separation and recycling of the catalyst. researchgate.net
Acid Catalysis: In the synthesis of the precursor Dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid and methanol, a strong acid like sulfuric acid is used as a catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid groups, increasing their electrophilicity and facilitating the nucleophilic attack by methanol in the esterification reaction.
Catalysts in Subsequent Reactions:
Coupling Agents (e.g., EDC, DCC): In amide bond formation, coupling agents like EDC or Dicyclohexylcarbodiimide (DCC) are not catalysts in the strictest sense but are reagents that act as activators. nih.govsmolecule.com They facilitate the reaction by converting the carboxylic acid into a more reactive form, thus enabling the reaction with the less nucleophilic aromatic amine. The pathway involves the formation of a reactive intermediate that is readily attacked by the amino group of this compound. smolecule.com
4-Dimethylaminopyridine (DMAP): DMAP is often used as a catalyst or co-catalyst in acylation reactions. acs.org In the context of amide bond formation, especially with less reactive acylating agents, DMAP can act as a nucleophilic catalyst. It reacts with the activated carboxylic acid (or acyl chloride/anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the amino group of this compound than the initial acylating agent, thereby accelerating the reaction. acs.org
Palladium Complexes: In cross-coupling reactions, such as the Suzuki or Heck reactions, palladium catalysts are essential. organic-chemistry.orglibretexts.org If this compound were first converted to an aryl halide or triflate (e.g., via a Sandmeyer reaction), it could then participate in palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca
Table of Research Findings on Reaction Mechanisms and Catalysis
Advanced Spectroscopic and Analytical Characterization of Dimethyl 5 Aminoisophthalate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orghhu.dereading.ac.ukrsc.orgresearchgate.net
NMR spectroscopy is a cornerstone for the structural analysis of Dimethyl 5-aminoisophthalate, offering precise information about the hydrogen and carbon environments within the molecule.
¹H NMR Analysis.rsc.orgchemicalbook.comacs.org
The proton NMR spectrum of this compound provides distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and multiplicities are highly dependent on the solvent used. In a representative spectrum in DMSO-d₆, the aromatic protons appear as distinct signals, while the six protons of the two methyl ester groups typically present as a singlet. rsc.orgresearchgate.net
The derivatization of the amine group significantly influences the chemical shifts of the aromatic protons. For instance, in a derivative where the amine is substituted, such as dimethyl 5-(pyridin-3-ylamino)isophthalate analyzed in CDCl₃, the aromatic proton signals shift accordingly, demonstrating the electronic effect of the substituent on the phenyl ring. rsc.org Similarly, the spectrum of dimethyl 5-(isonicotinamido)isophthalate in DMSO-d₆ shows characteristic shifts for the isophthalate (B1238265) core protons at approximately 8.71 ppm (d, J= 1.5 Hz, 2H) and 8.23 ppm (t, J= 1.5 Hz, 1H), with the methyl ester protons appearing as a singlet at 3.91 ppm. rsc.org
Table 1: Representative ¹H NMR Spectral Data
| Compound | Solvent | Aromatic Protons (ppm) | Methyl Protons (s, 6H) (ppm) |
|---|---|---|---|
| Dimethyl 5-(isonicotinamido)isophthalate | DMSO-d₆ | 8.82 (m, 2H), 8.71 (d, J=1.5 Hz, 2H), 8.23 (t, J=1.5 Hz, 1H), 7.91 (m, 2H) | 3.91 |
This table presents data for derivatives to illustrate typical shift ranges and coupling patterns.
¹³C NMR Analysis.rsc.orgacs.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound and its derivatives. The spectrum typically shows signals for the carbonyl carbons of the ester groups, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.
For example, the ¹³C NMR spectrum of dimethyl 5-(isonicotinamido)isophthalate in DMSO-d₆ shows the ester carbonyl carbons at δ= 165.2 ppm, along with a series of signals for the aromatic carbons between 121.6 and 150.4 ppm, and a signal for the methyl carbons at 52.6 ppm. rsc.org The chemical shifts of the aromatic carbons are sensitive to the nature of the substituent on the amino group, which is a key diagnostic feature in the characterization of this class of compounds. rsc.orgacs.org
Table 2: Representative ¹³C NMR Spectral Data for Derivatives
| Compound | Solvent | C=O (ppm) | Aromatic C (ppm) | -OCH₃ (ppm) |
|---|---|---|---|---|
| Dimethyl 5-(isonicotinamido)isophthalate | DMSO-d₆ | 165.2 | 150.4, 141.2, 139.6, 130.7, 124.9, 124.8, 121.6 | 52.6 |
| Dimethyl 5-(nicotinamido)isophthalate | DMSO-d₆ | 165.2 | 152.5, 148.8, 139.9, 135.5, 130.6, 129.9, 124.65, 124.63, 123.5 | 52.6 |
Advanced NMR Techniques for Structural Elucidation
Beyond standard 1D NMR, advanced techniques are employed to study more complex structural features, such as molecular aggregation. Research on the crystallization of this compound (DM5AIP) has utilized NMR spectrometry to investigate the evolution of solute aggregation. mdpi.com These studies reveal that in different solvents, DM5AIP molecules can form distinct types of aggregates. For instance, in acetonitrile, molecules tend to form H-aggregates through face-to-face π–π stacking, while in methanol (B129727), aggregation occurs via staggered accumulation and C–H⋯π interactions. This detailed structural information is crucial for understanding polymorphism and crystallization behavior.
Mass Spectrometry (MS).hhu.decnr.it
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. Electron ionization (EI) is a common method used for this compound. cnr.it
High-Resolution Mass Spectrometry (HRMS).cnr.itbeilstein-journals.org
Infrared (IR) Spectroscopy.rsc.orgresearchgate.netmdpi.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its amine and ester functionalities. researchgate.netmdpi.com The evolution of these bands can also be monitored to study processes like molecular aggregation during crystallization. mdpi.com
Key vibrational bands include:
N-H stretching: The amine group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic and aliphatic C-H stretches are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=O stretching: The carbonyl group of the two esters gives rise to a strong absorption band, typically in the range of 1700-1730 cm⁻¹. mdpi.com
C-O stretching: The C-O single bond stretches of the ester groups are found in the 1300-1000 cm⁻¹ region.
N-H bending: The bending vibration of the amine group is typically observed around 1600 cm⁻¹.
Studies have used Fourier transform infrared (FTIR) spectroscopy to systematically study the aggregation of DM5AIP during evaporation crystallization, providing insight into the intermolecular interactions driving the process. mdpi.com
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3400 | Amine (N-H) | Asymmetric/Symmetric Stretch |
| ~2950 | Methyl (C-H) | Stretch |
| ~1700-1725 | Ester (C=O) | Stretch |
| ~1600 | Amine (N-H) | Bend |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, FTIR spectra reveal characteristic vibrational frequencies that confirm their molecular structure.
A derivative of this compound, dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate, exhibits distinct peaks in its FTIR spectrum (KBr): N-H stretching vibrations are observed at 3160 and 3090 cm⁻¹, while a C-H stretching band appears at 2846 cm⁻¹. iucr.org The carbonyl (C=O) stretching frequencies are found at 1745 and 1663 cm⁻¹, with a notable band at 1610 cm⁻¹ corresponding to a C=O group involved in a hydrogen bond. iucr.org Similarly, the FTIR spectrum of 5,5'-{(pyridine-2,6-dicarbonyl)bis(azanediyl)}diisophthalic acid, synthesized from this compound, shows a medium band at 1702 cm⁻¹ attributed to the stretching vibration of the uncoordinated carboxylic acid group. frontiersin.org The synthesis of silica (B1680970) gel-immobilized 5-aminoisophthalohydrazide, derived from this compound, is also confirmed by FTIR analysis. wiley.com
Table 1: Characteristic FTIR Peaks for a this compound Derivative
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | 3160, 3090 |
| C-H stretch | 2846 |
| C=O stretch | 1745, 1663 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The study of this compound (DM5AIP) and its cocrystals using UV-Vis spectroscopy reveals insights into their aggregation behavior and photophysical properties.
The UV-Vis absorption spectra of DM5AIP and its cocrystals are typically recorded on a spectrophotometer. researchgate.net The aggregation behavior of DM5AIP during evaporation crystallization has been studied, indicating that solute molecules tend to form aggregates. rsc.org In acetonitrile, these aggregates are formed via π–π interactions in a face-to-face manner, while in methanol, they tend to form through staggered accumulation and C–H⋯π weak interactions. rsc.org This difference in aggregation can influence the electronic absorption and emission properties of the compound.
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid. These studies provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in this compound and its derivatives.
Single-crystal X-ray diffraction analysis offers detailed insights into the molecular and supramolecular structure of crystalline materials.
A derivative of this compound, dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate 0.224-hydrate, was analyzed using this technique. iucr.org The molecule is nearly planar, and its conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring motif. iucr.orgnih.gov In the crystal, molecules are linked by centrosymmetric pairs of N—H⋯O hydrogen bonds, creating ribbons along the c-axis direction. iucr.orgnih.gov These ribbons are further connected by van der Waals forces and C—H⋯π interactions to form sheets. iucr.orgnih.gov
Another example is the diphosphine compound, dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate (dmbpaip), derived from this compound. core.ac.uk It crystallizes in the monoclinic space group C2/c with eight molecules per unit cell. core.ac.uk The bond lengths and angles are within the expected ranges, with N-P distances of approximately 1.73 Å and a P-N-P angle of 115.63(7)°. core.ac.uk
The crystalline structure of this compound itself has been shown to exhibit two distinct conformations depending on the solvent used for crystallization. biosynth.com
Table 2: Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Empirical formula | C₁₄H₁₂N₄O₇·0.224H₂O |
| Molecular weight | 352.33 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.2345 (4) |
| b (Å) | 9.0438 (5) |
| c (Å) | 12.0163 (7) |
| α (°) | 99.412 (2) |
| β (°) | 94.048 (2) |
| γ (°) | 109.524 (2) |
| Volume (ų) | 723.33 (7) |
| Z | 2 |
Data from a study on dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate 0.224-hydrate. iucr.org
Powder X-ray diffraction is a key technique for phase identification and for confirming the bulk purity of a crystalline material.
The PXRD patterns of metal-organic frameworks (MOFs) synthesized using this compound derivatives are routinely collected to confirm that the synthesized bulk material corresponds to the structure determined by single-crystal X-ray diffraction. frontiersin.org For instance, the isostructurality of a series of lanthanide-based coordination polymers derived from 5-methoxyisophthalate was confirmed by comparing their PXRD patterns. acs.org PXRD data is typically collected over a 2θ range of 2-35° or 5-40°. researchgate.netrsc.org
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal.
For dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate, Hirshfeld analysis revealed that the most significant intermolecular contacts are O⋯H/H⋯O (41.2%), followed by H⋯H (19.2%), C⋯H/H⋯C (12.2%), and C⋯O/O⋯C (8.4%). iucr.org These interactions are crucial for the cohesion of the crystal packing. iucr.org The analysis of Hirshfeld surfaces and the corresponding 2D fingerprint plots for cocrystals of this compound with 1,2,4,5-tetracyanobenzene provides an intuitive representation of the intermolecular interactions. researchgate.netrsc.org
Crystallographic Information Files (CIFs) are the standard format for archiving and sharing crystal structure data.
The CIF for a derivative of this compound, dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate, contains the complete structural information, including atomic coordinates, cell parameters, and refinement details. iucr.org These files can be used for further analysis, visualization, and validation of the crystal structure. Programs like SHELXL are often used for structure refinement, and the resulting CIF provides a comprehensive record of the crystallographic experiment. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate |
| 5,5'-{(pyridine-2,6-dicarbonyl)bis(azanediyl)}diisophthalic acid |
| Silica gel-immobilized 5-aminoisophthalohydrazide |
| Dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate |
| 1,2,4,5-tetracyanobenzene |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of chemical compounds. While detailed TGA data for pure this compound is not extensively documented in the reviewed literature, the thermal behavior of its various derivatives has been investigated, providing insights into their stability.
The thermal properties of materials derived from this compound are influenced by their final structure. For instance, TGA has been employed to characterize single-wall carbon nanotubes (SWCNTs) functionalized with this compound, which helps in assessing the degree of functionalization. cambridge.org Similarly, a novel silica sorbent, silica gel-immobilized 5-aminoisophthalohydrazide, which is synthesized from this compound as a starting material, was characterized using TGA to understand its thermal properties. wiley.com
In the realm of coordination polymers and metal-organic frameworks (MOFs), this compound serves as a key building block. The thermal stability of these supramolecular structures is a critical parameter for their potential applications. For example, an iron(II) complex involving 5-aminoisophthalate demonstrated a three-step weight loss in its TGA profile. researchgate.net Another study on bifunctional amide-functionalized Zn and Cd metal-organic frameworks, synthesized using a pro-ligand derived from this compound, also utilized TGA to evaluate their thermal decomposition. rsc.org
The following table summarizes the thermal stability data found for various derivatives and materials incorporating this compound.
| Material | Decomposition Information | Citation |
| Iron(II) complex with 5-aminoisophthalate | Three weight loss steps observed. | researchgate.net |
| Silica gel-immobilized 5-aminoisophthalohydrazide | Characterized by TGA. | wiley.com |
| Functionalized SWCNTs | TGA used to indicate the degree of functionalization. | cambridge.org |
| Bifunctional Amide Functionalized MOFs | TGA used to study thermal decomposition. | rsc.org |
It is important to note that these findings relate to derivatives and not the pure compound. The thermal stability of this compound itself would be a valuable piece of data for its broader application and would require direct experimental investigation.
Electron Microscopy for Supramolecular Architectures
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is a powerful tool for visualizing the morphology and hierarchical assembly of supramolecular structures. This compound is a versatile precursor for designing molecules that can self-assemble into complex architectures.
Research has shown that derivatives of this compound can form well-defined supramolecular structures. In one study, N-bridged pyrido[4,3-d]pyrimidine (B1258125) derivatives were synthesized from this compound. d-nb.infonih.govresearchgate.net These derivatives were found to undergo hierarchical self-assembly to form nanocages, which then organize into rosette nanotubes and nanobundles. d-nb.infonih.govresearchgate.net This process of self-assembly into intricate structures was confirmed through electron microscopy and molecular modeling studies. d-nb.infonih.govresearchgate.net
The following table details the observed supramolecular structures formed from derivatives of this compound as characterized by electron microscopy.
| Derivative | Supramolecular Architecture | Microscopy Technique | Citation |
| N-bridged pyrido[4,3-d]pyrimidines | Rosette nanotubes and nanobundles | SEM, TEM | d-nb.infonih.govresearchgate.net |
| Functionalized SWCNTs | Roughened sidewall surface, large cylindrical structures | SEM, TEM | cambridge.org |
The ability of this compound derivatives to form such organized supramolecular assemblies highlights its importance in the bottom-up fabrication of novel nanomaterials. The insights gained from electron microscopy are crucial for understanding the principles that govern the self-assembly of these complex systems and for designing new materials with tailored properties.
Supramolecular Chemistry and Self Assembly with Dimethyl 5 Aminoisophthalate
Hydrogen Bonding Interactions
The primary amino (-NH₂) group and the carbonyl (C=O) functionalities of the ester groups make Dimethyl 5-aminoisophthalate an excellent candidate for forming strong, directional hydrogen bonds. These interactions are fundamental to its self-assembly behavior.
Detailed research findings indicate that H-bonding involving the amide groups is a recurring motif in structures derived from this compound. lookchem.com In the solid state, crystal structure analysis reveals the presence of specific C=O···H-N hydrogen bond interactions that dictate the molecular packing. rsc.org In derivatives of this compound, these amide-related hydrogen bonds are crucial for creating self-assembled nanofibers that can act as organogelators or thickeners for organic solvents. oup.com FT-IR spectroscopy studies confirm this, showing characteristic bands for hydrogen-bonded amide groups in the self-assembled state, which are absent when the molecules are dissolved in a non-assembling solvent. oup.com These interactions not only facilitate the primary assembly but also serve to stabilize more complex three-dimensional networks. researchgate.net
π-π Stacking Interactions
The electron-rich aromatic ring of this compound facilitates π-π stacking interactions, which work in concert with hydrogen bonding to stabilize supramolecular assemblies. These stacking forces are particularly significant in the formation of layered and columnar structures.
Formation of Supramolecular Polymers and Frameworks
The capacity of this compound to engage in multiple, simultaneous non-covalent interactions makes it a valuable synthon for creating a diverse range of supramolecular polymers and extended frameworks.
This compound is a key starting material for the synthesis of more complex heterocyclic molecules designed for hierarchical self-assembly. d-nb.infonih.gov Specifically, it has been used in multi-step syntheses to create N-bridged pyrido[4,3-d]pyrimidine (B1258125) derivatives. d-nb.info These derivatives are programmed via their hydrogen bonding sites to self-assemble in organic media into discrete, hexameric rosette structures. d-nb.info
These individual rosettes can then serve as the building blocks for larger aggregates. Through further hierarchical self-assembly, they form twin rosette nanocages, which subsequently stack to produce well-defined rosette nanotubes and nanobundles, as established by electron microscopy and molecular modeling studies. d-nb.infonih.govresearchgate.net
When the ester groups of this compound are hydrolyzed to form 5-aminoisophthalic acid (H₂aip), the resulting carboxylate groups, in conjunction with the amino group, become excellent coordination sites for metal ions. This has led to its extensive use in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are crystalline porous solids with applications in areas like gas storage and catalysis. rsc.orgnih.gov
A notable example is a luminescent calcium 5-aminoisophthalate coordination polymer, which forms a hexagonal assembly of double helices, creating channels that can hold water molecules. lookchem.comchemicalbook.comfishersci.ie The resulting frameworks can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks. researchgate.net For instance, solvothermal synthesis using 5-aminoisophthalate and 1,10-phenanthroline (B135089) with zinc(II) and manganese(II) resulted in 2D layered structures. tandfonline.com Similarly, a copper(II) MOF based on this ligand forms 2D sheets that assemble into a 3D framework through hydrogen bonding. researchgate.netresearchgate.net
Table 1: Examples of MOFs and Coordination Polymers from 5-Aminoisophthalate
| Metal Ion(s) | Ancillary Ligand(s) | Dimensionality | Resulting Structure/Framework | Reference(s) |
| Ca²⁺ | None | 3D | Hexagonal assembly of double helices | lookchem.com, chemicalbook.com, fishersci.ie |
| Zn²⁺, Mn²⁺ | 1,10-phenanthroline | 2D | Layered structure | tandfonline.com |
| Yb³⁺ | Oxalic Acid | 1D | Ladder-like chain | researchgate.net |
| Tb³⁺ | Oxalic Acid | 2D | Layered framework | researchgate.net |
| Er³⁺ | Oxalic Acid | 3D | 3D framework | researchgate.net |
| Pb²⁺ | None | 3D | Metal-organic ring network | sid.ir |
| Ni²⁺, Co²⁺, Cu²⁺, Mn²⁺, Zn²⁺ | 4-amino-3,5-bis(3-pyridyl)-1,2,4-triazole | 1D -> 3D | Isostructural double-chains extended by H-bonding | researchgate.net |
| Zn²⁺, Cd²⁺ | Pyridine-2,6-dicarbonyl derivative | 2D | 2D MOFs | frontiersin.org |
The versatility of this compound extends to its use as a scaffold for creating more complex, functional organic linkers for MOFs. frontiersin.orgmdpi.com By reacting the amino group, researchers can introduce new functionalities to tailor the properties of the final framework. For example, it has been used to synthesize:
A Tröger's base-derived ligand for a zinc coordination polymer designed for fluorescent sensing. rsc.org
An amide-functionalized ligand, 5,5'-{(pyridine-2,6-dicarbonyl)bis(azanediyl)}diisophthalic acid, used to build 2D MOFs with zinc and cadmium. frontiersin.org
A viologen-derived ligand for a cadmium coordination polymer with unique segregated dye stacking for photocatalysis applications. rsc.org
The 5-aminoisophthalate ligand itself exhibits rich and varied coordination modes. The carboxylate groups can coordinate to metal centers in monodentate, bidentate-chelate, or bidentate-bridging fashions. researchgate.netsid.ir The amino group may or may not participate in coordination, adding another layer of structural variability. sid.ir A previously unreported coordination mode was discovered in a lead(II) polymer where the amino group and both carboxylate groups (in a chelating mode) all coordinate to the metal center. sid.ir In a series of isostructural polymers with various transition metals, the carboxyl groups consistently adopt a bis-monodentate bridging mode. researchgate.net
The final topology of a MOF is not only dependent on the ligand but is also heavily influenced by the synthesis conditions and the choice of metal ion, which act as structure-directing agents. core.ac.uk
Effect of Metal Ion: The coordination preference and geometry of the metal ion play a crucial role. tandfonline.com Using the same 5-aminoisophthalic acid and oxalic acid co-ligands, different lanthanide ions direct the formation of different structures: Yb³⁺ yields a 1D chain, Tb³⁺ produces a 2D layer, and Er³⁺ results in a 3D framework. researchgate.net This demonstrates how the subtle differences in ionic radius and coordination number of the metal can lead to vastly different outcomes.
Effect of Solvents and Temperature: The solvent system used during solvothermal synthesis can act as a template, influencing pore size and connectivity. core.ac.uk The temperature of the reaction can also determine the final dimensionality of the framework, with higher temperatures often favoring higher-dimensional structures. core.ac.uk
Effect of Functional Groups: The amino group on the 5-aminoisophthalate linker is an example of a substituent that can influence the electronic properties and defect sites within a MOF, ultimately affecting its performance in applications like gas adsorption or catalysis. rsc.org
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Ligand Design and Coordination Modes
Cocrystal Formation and Luminescent Properties Modulation
The strategic formation of cocrystals has emerged as a powerful tool in crystal engineering to manipulate the photoluminescent properties of organic molecules. This compound (DM5AI) has been a subject of interest in this area due to its potential for forming charge-transfer cocrystals, which can exhibit altered and often enhanced luminescent characteristics compared to the parent compounds.
The structural integrity and phase purity of the resulting cocrystals are typically confirmed using powder X-ray diffraction (PXRD). rsc.org The PXRD pattern of the cocrystal will differ from the patterns of the individual coformers, indicating the formation of a new crystalline phase. Single-crystal X-ray diffraction (SCXRD) provides detailed insights into the crystal structure, revealing the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the self-assembly of the coformers into the cocrystal lattice. rsc.org
Crystallographic Data for this compound (DM5AI)
| Parameter | Value |
|---|---|
| Empirical Formula | C10H11NO4 |
| Formula Weight | 209.20 |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a/Å | 9.6140(5) |
| b/Å | 3.8690(2) |
| c/Å | 13.7437(7) |
| β/° | 105.913(2) |
| Volume/ų | 491.63(4) |
Data sourced from a 2024 CrystEngComm publication. rsc.org
Applications in Advanced Materials Science and Catalysis
Catalytic Applications
The compound and its derivatives are integral to the development of several classes of catalysts, participating in both homogeneous and heterogeneous systems.
Homogeneous Catalysis (e.g., 1,4-dihydropyridine (B1200194) synthesis)
Dimethyl 5-aminoisophthalate (5AIM) has been identified as an effective homogeneous catalyst. biosynth.com Research has demonstrated its efficiency in catalyzing the synthesis of 1,4-dihydropyridines, an important class of organic compounds with significant pharmaceutical applications. biosynth.com The catalytic activity of 5AIM in these reactions highlights its potential in facilitating complex organic transformations in a solution phase. biosynth.com
Heterogeneous Catalysis (e.g., Metal-Organic Frameworks in Catalysis)
In the realm of heterogeneous catalysis, this compound is a key precursor for the synthesis of organic linkers used in Metal-Organic Frameworks (MOFs). frontiersin.orgchemrxiv.org MOFs are crystalline materials with high surface areas and tunable porosity, making them excellent candidates for catalytic applications. frontiersin.org
For instance, this compound is used in a two-step procedure to create tetracarboxylic acid pro-ligands, which are then reacted with metal ions like Zinc (II) and Cadmium (II) to form 2D MOFs. frontiersin.org These amide-functionalized MOFs have demonstrated effectiveness as heterogeneous catalysts in one-pot cascade reactions, such as deacetalization–Knoevenagel condensation. frontiersin.org Furthermore, the de-esterified form, 5-aminoisophthalic acid (AIPA), is directly used as an organic linker to construct MOFs with various transition metals (e.g., Co, Zn, Ni, Cd), which then function as heterogeneous catalysts. researchgate.netacs.org
Photocatalytic Degradation
Materials derived from this compound have shown significant promise in the photocatalytic degradation of environmental pollutants. MOFs synthesized using 5-aminoisophthalic acid (AIPA) as the organic linker and various metals as nodes exhibit the ability to degrade phenol (B47542) under UV irradiation. researchgate.net The efficiency of degradation varies depending on the metal center, indicating that the properties of the MOF can be tuned for specific applications. researchgate.net
Additionally, gold nanoparticles (AuNPs) capped with 5-aminoisophthalate have been developed for the photocatalytic degradation of dyes like methylene (B1212753) blue. researchgate.net These AuNPs show excellent potential for removing cationic dyes from aqueous solutions, with factors such as alkaline pH and the presence of sunlight being crucial for the degradation process. researchgate.net
| Catalyst (M-AIPA) | Degradation Rate (%) after 5h UV Irradiation | Reference |
|---|---|---|
| Ni-AIPA | ~95% | researchgate.net |
| Co-AIPA | ~85% | researchgate.net |
| Zn-AIPA | ~65% | researchgate.net |
| Cd-AIPA | ~55% | researchgate.net |
Theoretical Studies of Catalytic Mechanisms
Theoretical studies, including molecular modeling and Density Functional Theory (DFT) calculations, are employed to understand the catalytic mechanisms involving this compound and its derivatives. biosynth.comresearchgate.net Molecular modeling has been used to suggest the potential role of specific ligands in the catalytic activity of model complexes containing this compound, although experimental confirmation may still be pending. biosynth.com For MOFs, theoretical studies can elucidate how the electronic structure of the framework, including both the metal nodes and the organic linkers derived from aminoisophthalates, contributes to the catalytic process. diva-portal.org Such calculations have helped explain reactivity differences and predict site-specificity in various catalytic reactions. lookchem.com
Luminescent Materials
This compound is a valuable building block for the synthesis of advanced luminescent materials. nii.ac.jprsc.org Its derivatives have been incorporated into coordination polymers and cocrystals, exhibiting interesting photophysical properties. fishersci.ieresearchgate.net A notable example is the formation of a luminescent calcium 5-aminoisophthalate coordination polymer, which assembles into a hexagonal structure of double helices. lookchem.comfishersci.iechemicalbook.com
Photophysical Properties and Quantum Efficiency
The photophysical properties of materials derived from this compound are a subject of active research. nii.ac.jpacs.org A series of triphenylamine (B166846) derivatives synthesized using this compound demonstrates how molecular structure influences luminescence. nii.ac.jp The introduction of methoxycarbonyl groups acts as both a structural regulator and imparts a significant electronic effect on the triphenylamine structure. nii.ac.jp
For example, a triphenylamine derivative with two methoxycarbonyl groups exhibits green luminescence, while a derivative with four such groups displays blue luminescence. nii.ac.jp However, a derivative with six methoxycarbonyl groups shows only feeble emission, indicating that the number and position of these functional groups are critical in tuning the luminescent output and quantum efficiency. nii.ac.jp The fluorescence of coordination polymers based on 5-aminoisophthalate has also been investigated in the solid state. tandfonline.com
| Compound | Luminescence Color | Emission Peak (λem) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Triphenylamine Derivative 1 | Green | 500 nm | 0.06 | nii.ac.jp |
| Triphenylamine Derivative 2 | Blue | 452 nm | 0.06 | nii.ac.jp |
| Triphenylamine Derivative 3 | Feeble Emission | N/A | < 0.007 | nii.ac.jp |
Fluorescence Sensing
The unique structure of this compound makes it an excellent precursor for the synthesis of fluorescent probes and sensors. Researchers have modified and integrated it into larger molecular systems to create materials that can detect specific ions and molecules with high sensitivity and selectivity.
A prominent example involves the development of a "turn-on" fluorescent probe for the detection of aluminum ions (Al³⁺). nih.gov In this work, this compound was reacted with pyrene-1-carbaldehyde through a classical Schiff base reaction to produce Dimethyl 5-((pyren-1-ylmethylene)amino)isophthalate (PAI). nih.gov The resulting PAI probe is initially non-fluorescent due to a photoinduced electron transfer (PET) process. nih.gov However, upon the addition of Al³⁺, the carbon-nitrogen double bond of the Schiff base is broken, inhibiting the PET process and leading to a distinct, enhanced fluorescence. nih.gov This system demonstrates high sensitivity, with a calculated detection limit of 3.07 x 10⁻⁸ M, and high selectivity for Al³⁺. nih.gov
Furthermore, this compound is a key starting material in the creation of coordination polymers for fluorescent sensing. nih.govrsc.org In one study, it was used to synthesize a precursor for a Tröger's base ligand, which was then polymerized with zinc to form a coordination polymer (TB-Zn-CP). nih.gov This polymer exhibits high selectivity in the fluorescent detection of phenolic-nitroaromatic explosives in water. nih.gov In another application, the compound was used to synthesize a ligand for creating Cadmium-based Metal-Organic Frameworks (Cd-MOFs). rsc.org These MOFs function as dual-responsive luminescent sensors, showing fluorescence enhancement in the presence of acetylacetone (B45752) (acac) and fluorescence quenching when detecting dichromate ions (Cr₂O₇²⁻). rsc.org
Table 1: Fluorescent Sensors Derived from this compound
| Sensor Name/Type | Analyte Detected | Limit of Detection (LOD) | Mechanism |
|---|---|---|---|
| PAI Probe | Al³⁺ | 3.07 x 10⁻⁸ M | "Turn-on" fluorescence via inhibition of PET nih.gov |
| TB-Zn-CP | Phenolic-nitroaromatic explosives | Not specified | Fluorescence quenching nih.gov |
| Cd-MOFs | Acetylacetone (acac) | Not specified | Fluorescence enhancement rsc.org |
| Cd-MOFs | Dichromate (Cr₂O₇²⁻) | Not specified | Fluorescence quenching rsc.org |
Polymer Chemistry
In the realm of polymer chemistry, this compound is a valuable monomer and a precursor for creating functionalized polymers. Its rigid aromatic core and reactive functional groups allow for its incorporation into a variety of polymeric structures, including advanced coordination polymers and Metal-Organic Frameworks (MOFs). nih.govlookchem.comfishersci.ca
Monomer in Polymer Production
This compound acts as a fundamental monomeric unit, or a direct precursor to a monomer, for producing complex polymeric materials. nih.govnih.gov While not typically polymerized on its own, it is frequently modified to form a ligand which is then polymerized with metal ions to create coordination polymers. nih.govrsc.orgacs.org This approach leverages the compound's structure to build predictable and highly ordered materials.
Examples of its use as a monomer precursor include:
Synthesis of Tröger's Base Ligands: It is converted into an N-(5-Dimethyl-isophthalate)-4-amino-1,8-naphthalimide, which is then dimerized to form a Tröger's base. This complex ligand is subsequently polymerized with zinc ions. nih.gov
Formation of Schiff Base Ligands: Through reaction with an aldehyde, it forms a ligand that is used to construct Cd-MOFs with dual-responsive sensing capabilities. rsc.org
Creation of Thiodiisophthalic Acid: It serves as the starting material for the multi-step synthesis of 5,5′-thiodiisophthalic acid, a flexible ligand used to build novel sulfur-containing MOFs. acs.org
Functionalized Polymers
The incorporation of this compound into polymers imparts specific functions to the final material, primarily related to luminescence and selective binding. nih.govlookchem.com The isophthalate (B1238265) moiety provides a well-defined, rigid structural component, while the amine group (or its derivatives) offers a site for specific interactions or further functionalization.
A key application is in the creation of luminescent polymers. For instance, a luminescent calcium coordination polymer derived from 5-aminoisophthalate features a hexagonal assembly of double helices. lookchem.comfishersci.ca This specific architecture creates ample room for the formation of water channels and is responsible for the material's luminescent properties. lookchem.comfishersci.ca The polymers derived from this monomer are often functionalized for sensing applications, as seen with the TB-Zn-CP polymer that can selectively detect nitroaromatic explosives. nih.gov The specific structure of the ligand, originating from this compound, is directly responsible for this sensing functionality. nih.gov Similarly, the Cd-MOFs are functionalized polymers whose ability to detect specific analytes is a direct result of the ligand synthesized from the parent compound. rsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrene-1-carbaldehyde |
| Dimethyl 5-((pyren-1-ylmethylene)amino)isophthalate (PAI) |
| Aluminum ion (Al³⁺) |
| Acetylacetone (acac) |
| Dichromate ion (Cr₂O₇²⁻) |
| Zinc |
| Cadmium |
| N-(5-Dimethyl-isophthalate)-4-amino-1,8-naphthalimide |
| 5,5′-thiodiisophthalic acid |
Medicinal Chemistry and Biological Research Applications
Role as a Pharmaceutical Intermediate
Dimethyl 5-aminoisophthalate is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. guidechem.comlookchem.com Its chemical structure, featuring an aromatic ring substituted with two methyl ester groups and an amino group, provides a versatile platform for the construction of more complex molecules. The presence of these functional groups allows for a variety of chemical transformations, making it an important organic intermediate in the pharmaceutical industry. guidechem.comchemicalbook.comfishersci.sefishersci.ie
The compound serves as a starting material for creating novel drugs and therapies. lookchem.com For instance, it is a key component in the synthesis of inhibitors for enzymes like β-secretase, which is implicated in Alzheimer's disease. google.com Its utility extends to the development of agents for medical imaging and diagnostics. The ability to readily modify the amino and ester functionalities enables the generation of diverse molecular libraries, a critical aspect of modern drug discovery. google.com This adaptability has cemented its status as an important intermediate in the production of various medications. guidechem.com
Scaffold for Drug Discovery
Beyond its role as a simple intermediate, this compound serves as a fundamental scaffold upon which new drug candidates are designed and synthesized. rsc.org A scaffold in drug discovery refers to the core chemical structure of a molecule that is responsible for its primary interaction with a biological target. The isophthalate (B1238265) core of this compound provides a rigid and well-defined three-dimensional framework that can be systematically decorated with different chemical groups to optimize binding affinity and biological activity. rsc.org
This approach has been successfully employed in the development of various therapeutic agents. For example, derivatives of this compound have been investigated for their potential as anthelmintic drugs, which are used to treat parasitic worm infections. nih.govresearchgate.netresearchgate.net The compound's structure allows for the introduction of pharmacophores—the specific features of a molecule that interact with a biological target—to create compounds with desired medicinal properties. rsc.org
Enzyme Inhibition Studies (e.g., HDAC inhibitors)
A significant area of research involving this compound derivatives is in the field of enzyme inhibition, particularly concerning histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. nih.gov
Researchers have utilized this compound as a starting material to synthesize novel HDAC inhibitors. nih.gov By modifying its structure, scientists can design molecules that specifically target and inhibit the activity of certain HDAC isoforms. For example, isoxazole- and pyrazole-based diazide probes derived from this compound have shown potent inhibitory activity against HDAC3 and HDAC8. nih.gov These studies are vital for developing more selective and effective therapies with fewer side effects. The design of these inhibitors often involves creating a molecule with a zinc-binding group, a linker, and a surface-binding group, all of which can be appended to the this compound scaffold. nih.gov
Anticancer Properties
The development of novel anticancer agents is another area where this compound has proven to be a valuable scaffold. Its derivatives have been investigated for their cytotoxic effects on various cancer cell lines. smolecule.comsmolecule.com For instance, certain isophthalate derivatives have demonstrated the ability to inhibit cancer cell proliferation. smolecule.com
One approach involves the synthesis of bis-3-chloropiperidine derivatives from this compound. nih.govresearchgate.net These compounds are known to act as alkylating agents, which can damage the DNA of cancer cells and lead to their death. nih.govresearchgate.net The isophthalate core serves as a linker to which two reactive chloropiperidine moieties are attached. nih.gov Furthermore, derivatives incorporating quinoline (B57606) and thiophene (B33073) structures have been explored for their potential to intercalate with DNA and inhibit enzymes, thereby exhibiting anticancer effects.
Receptor Binding Investigations
The structural framework of this compound is also utilized in the design of molecules for receptor binding investigations. By synthesizing derivatives with specific three-dimensional arrangements of functional groups, researchers can probe the binding pockets of various receptors. This is crucial for understanding the structure-activity relationships of potential drugs and for designing ligands with high affinity and selectivity.
For example, derivatives of this compound have been used to develop allosteric inhibitors for viral enzymes, such as the RNA-dependent RNA polymerase of SARS-CoV-2. nih.gov The isophthalate moiety can be retained while other parts of the molecule are modified to optimize interactions with the target receptor. nih.gov These investigations are fundamental to the rational design of new drugs that can modulate the function of specific receptors involved in disease processes.
Biochemical Assays and Biological Material Research
This compound and its parent compound, 5-aminoisophthalic acid, are utilized as biochemical reagents in various research applications. scbt.comchemsrc.com They can serve as building blocks for the synthesis of fluorescent probes and other tools for studying biological processes. nih.govrsc.org For example, a coordination polymer derived from a Tröger's base tetracarboxylic acid linker, which is synthesized from this compound, has been used for the fluorescent sensing of nitroaromatic explosives. rsc.org
In the field of biological material research, this compound is used to create functional materials. For instance, it can be incorporated into metal-organic frameworks (MOFs), which are porous materials with a wide range of applications, including catalysis and sensing. researchgate.net The amino group on the isophthalate ring provides a site for further functionalization, allowing for the tuning of the MOF's properties.
Neuroprotective Effects of Derivatives
Derivatives of this compound have shown promise in the development of neuroprotective agents. nih.gov Neurodegenerative diseases, such as Alzheimer's and Huntington's disease, are characterized by the progressive loss of neurons. nih.gov There is a significant need for new therapies that can protect neurons from damage and slow the progression of these devastating disorders.
Research has shown that certain HDAC inhibitors derived from this compound exhibit neuroprotective properties. nih.gov These compounds have been found to be cell-permeable and can inhibit nuclear HDACs, which is a key mechanism for their neuroprotective effects. nih.gov Furthermore, derivatives of 5-aminoisophthalic acid have been investigated for their potential to prevent neurodegenerative diseases. researchgate.net These findings highlight the potential of using this compound as a starting point for the discovery of new drugs to treat a range of neurological conditions.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been applied to Dimethyl 5-aminoisophthalate (DM5AI) and its derivatives to understand their structural and electronic properties.
In a study focused on the luminescent properties of cocrystals, DFT calculations were performed for DM5AI using the Gaussian 09 software package at the B3LYP/6-31G(d,p) level of theory. researchgate.net This level of theory is widely used for its balance of computational cost and accuracy in describing molecular geometries and energies. The study provided detailed crystallographic data for DM5AI, which is essential for validating the results of computational models. researchgate.net
Table 1: Crystallographic Information for this compound (DM5AI)
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₁NO₄ |
| Formula Weight | 209.20 |
| Temperature/K | 98.0 |
| Crystal System | monoclinic |
| Space Group | Pn |
| a/Å | 9.6140(5) |
| b/Å | 3.8690(2) |
| c/Å | 13.7437(7) |
| β/° | 105.913(2) |
| Volume/ų | 491.63(4) |
Data sourced from a study on the luminescent properties of cocrystals. researchgate.net
DFT calculations are crucial for predicting molecular properties. For instance, in related nitro-aromatic compounds like Dimethyl 5-nitroisophthalate, DFT is used to calculate electron density distributions, which helps in predicting the reactivity of the aromatic ring and the regioselectivity in reactions such as nucleophilic substitution. Theoretical calculations on related 5-aminoisophthalate (AIP) complexes with iron have also been performed at the B3LYP level of theory to determine lowest energy geometries and analyze molecular orbitals. researchgate.net Such analyses reveal that for the iron-AIP complex, the highest occupied molecular orbital (HOMO) is primarily located on the carboxylate groups and benzene (B151609) rings of the AIP ligand, while the lowest unoccupied molecular orbital (LUMO) is situated on coordinated water molecules. researchgate.net These types of calculations provide fundamental insights into the electronic behavior and potential reactivity of the molecule.
Molecular Modeling Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound and its complexes, these studies have provided insights into intermolecular interactions and potential catalytic functions.
One area of investigation involves the use of DM5AI in metal complexes. Molecular modeling studies have suggested that in certain diphosphine-metal complexes containing a 5-aminoisophthalate moiety, the ligand may play a role in metal ion catalysis. Current time information in Bangalore, IN. These computational models also indicated that such complexes are stable under standard temperature and pressure conditions. Current time information in Bangalore, IN.
A significant application of molecular modeling is the analysis of intermolecular interactions within a crystal lattice. Hirshfeld surface analysis is a common technique used for this purpose, allowing for the visualization and quantification of these interactions. This analysis was conducted for DM5AI as part of a broader study, generating two-dimensional fingerprint plots that intuitively reflect the nature and extent of non-covalent interactions. researchgate.net For a closely related derivative, a Hirshfeld analysis revealed that the most predominant interactions were O···H/H···O (41.2%), H···H (19.2%), and C···H/H···C (12.2%), which are crucial for the cohesion of the crystal packing. iucr.org
Furthermore, molecular docking, another molecular modeling technique, is employed to predict how a compound might bind to a biological target. For derivatives of DM5AI, molecular docking studies are used to predict interactions at a molecular level with specific proteins, providing insights into potential therapeutic applications.
Prediction of Interactions with Biological Targets
Computational methods are increasingly used to predict how small molecules like this compound and its derivatives might interact with biological targets, such as proteins and enzymes. These predictions are a crucial first step in drug discovery and development.
For derivatives of this compound, interaction studies are key to understanding their potential mechanisms of action. These studies often involve molecular docking, which computationally predicts the preferred orientation of a molecule when bound to a target protein, helping to estimate its binding affinity. For example, compounds structurally similar to DM5AI are evaluated for their potential as enzyme inhibitors.
Research on related isophthalate (B1238265) structures suggests several potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The prediction of these activities relies on computational models that correlate a molecule's structure with its function. For instance, a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups necessary for biological activity, can be developed to guide the synthesis of new inhibitors targeting specific proteins, such as the oncogenic STAT3 protein.
Further computational studies on derivatives focus on understanding their metabolic pathways and potential for synergistic effects with other compounds. These theoretical investigations are vital for prioritizing which novel compounds should be synthesized and tested in laboratory assays, saving time and resources in the development of new therapeutic agents.
Structure-Property Relationship Investigations
Understanding the relationship between a molecule's structure and its physical and chemical properties is a fundamental goal of chemical research. For this compound (DM5AI), such investigations have focused on its use as a building block for materials with tunable properties, particularly in the fields of luminescence and photoswitching.
One study explored how the isomeric structure of amino-substituted dimethyl phthalates, including DM5AI, influences the luminescent properties of cocrystals formed with 1,2,4,5-tetracyanobenzene (TCNB). researchgate.net The preparation of cocrystals is an effective strategy for tuning the optical properties of organic materials. This research demonstrated that the specific arrangement of functional groups in DM5AI, when combined with TCNB, directly impacts the charge-transfer interactions within the crystal, thereby modulating its fluorescence. researchgate.net
In another line of research, DM5AI was used as a key starting material for the synthesis of meta-substituted asymmetric azobenzenes to investigate structure-property relationships. mdpi.com Azobenzenes are known for their ability to undergo photoisomerization (switching between E and Z isomers upon light irradiation), a property valuable in molecular switches and materials for data storage. In this work, the amino group of DM5AI was diazotized and coupled with phenol (B47542), followed by methylation, to produce (E)-dimethyl 5-((4-methoxyphenyl)diazenyl)isophthalate. mdpi.com By comparing the properties of this molecule with other azobenzenes containing different meta-substituents (e.g., methyl or methoxy (B1213986) groups), the study provided insights into how electron-donating and electron-withdrawing groups influence the spectroscopic (¹H-NMR) and photoswitching behavior of the final compound. mdpi.com Such studies are critical for the rational design of molecules with specific, desired functionalities.
Future Research Directions and Emerging Applications
Novel Synthetic Routes and Sustainable Chemistry
The synthesis of Dimethyl 5-aminoisophthalate is evolving, with a growing emphasis on efficiency, scalability, and sustainability. Traditional methods often involve the esterification of 5-aminoisophthalic acid or the reduction of dimethyl 5-nitroisophthalate. guidechem.comchemicalbook.com Current research is focused on optimizing these pathways and discovering new, greener alternatives.
One promising approach involves the catalytic hydrogenation of dimethyl 5-nitroisophthalate. guidechem.com For instance, using a 5% Palladium on carbon (Pd/C) catalyst in methanol (B129727) and hydrochloric acid has been a documented method. guidechem.com More advanced and sustainable methods are also being explored, such as using an Fe2O3/NGr@C-catalyst with a formic acid/triethylamine (B128534) mixture, which represents a move towards greener chemical processes. guidechem.com Another reported method involves dissolving 5-aminoisophthalic acid in methanol and using a catalytic amount of concentrated sulfuric acid under reflux conditions. guidechem.com These catalytic systems aim to improve yields, reduce waste, and utilize less hazardous reagents, aligning with the principles of sustainable chemistry. guidechem.comresearchgate.net The development of one-pot synthesis protocols is also a key area of research, seeking to streamline the production process. guidechem.com
| Synthetic Method | Precursor | Key Reagents/Catalysts | Reported Yield |
| Catalytic Hydrogenation | Dimethyl 5-nitroisophthalate | 5% Pd/C, Methanol, 2M HCl | 92% guidechem.com |
| Esterification | 5-Aminoisophthalic acid | Methanol, conc. H2SO4 | - |
| Green Catalytic Reduction | Corresponding nitro compound | Fe2O3/NGr@C, HCOOH/Et3N | - |
Advanced Functional Materials Development
This compound is a critical monomer and building block in the development of a wide range of advanced functional materials, from high-performance polymers to sophisticated supramolecular structures.
Its bifunctional nature allows it to be used in polymerization reactions to create specialized polymers with tailored properties. vulcanchem.com A significant application is in the synthesis of new polyimides, which are known for their exceptional thermal, mechanical, and electrical properties. researchgate.nettandfonline.com For example, it is used to create novel diamine monomers, such as dimethyl 5-(3,5-diaminobenzamido)isophthalate, which are then reacted with dianhydrides to produce polyimides with bulky pendant groups that enhance solubility and modify gas transport properties. researchgate.net
The compound is also a key component in supramolecular chemistry. It serves as a starting core for N-substituted benzene-1-urea-3,5-biscarboxamide (BUBA) monomers, which exhibit cooperative self-assembly into long helical structures. rsc.org Furthermore, its derivatives are used in the synthesis of amphiphilic copolymers for creating nanoformulations. researchgate.net In organometallic chemistry, it acts as a ligand to form dinuclear gold(I) complexes, which are being studied as models for larger macrocyclic gold compounds. core.ac.uk
A burgeoning field is the use of this compound and its parent acid, 5-aminoisophthalic acid, as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netdokumen.pub These crystalline porous materials have vast potential in gas storage and separation. dokumen.pub
| Material Type | Role of this compound | Key Features & Potential Applications |
| Polyimides | Precursor for diamine monomers. researchgate.net | High thermal stability, enhanced solubility, gas separation membranes. researchgate.net |
| Supramolecular Polymers | Starting core for functional monomers. rsc.org | Self-assembly into helical nanotubes, advanced material design. rsc.orgresearchgate.net |
| Amphiphilic Copolymers | Hydrophobic linker molecule. researchgate.net | Self-organizing micelles, bioactive molecule delivery. researchgate.net |
| Organometallic Complexes | Diphosphine ligand precursor. core.ac.uk | Model complexes for macrocyclic gold compounds with Au-Au interactions. core.ac.uk |
| Metal-Organic Frameworks (MOFs) | Organic linker or its precursor. vulcanchem.comresearchgate.net | Porous materials for gas storage and separation. vulcanchem.com |
Targeted Drug Design and Therapeutic Applications
In medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of novel compounds with significant therapeutic potential. lookchem.com Its structure provides a versatile scaffold for creating complex molecules designed to interact with specific biological targets.
One notable application is in the development of Histone Deacetylase (HDAC) inhibitors, which are a key target for various therapies. The compound is a precursor in a multi-step synthesis to create potent probes for studying HDACs, with some derivatives showing low nanomolar inhibitory activity against specific isoforms like HDAC3 and HDAC8. nih.gov
It is also a starting material for synthesizing anthelmintic agents. rsc.org In a five-step sequence, it has been converted into bis-3-chloropiperidine derivatives, which have shown bioactivity against the free-living nematode Caenorhabditis elegans and the parasitic flatworm Schistosoma mansoni. rsc.org
Furthermore, the compound is utilized in the creation of probes for neuroscientific research. It is a key reactant in the synthesis of high-affinity, cell-impermeable inhibitor probes for Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. nih.govacs.org These probes enable advanced imaging and staining of the enzyme in its endogenous environment. nih.gov
| Therapeutic Target/Application | Synthesized Molecule Type | Significance |
| Histone Deacetylases (HDACs) | Isoxazole- and pyrazole-based diazide probes. nih.gov | Potent and isoform-selective inhibitors for therapeutic and research applications. nih.gov |
| Helminth Infections | Bis-3-chloropiperidine derivatives. rsc.org | Novel anthelmintic drug candidates to combat parasitic worm infections. rsc.org |
| Beta-secretase 1 (BACE1) | Cell-impermeable inhibitor probes. nih.govacs.org | Enables superior imaging of BACE1 for Alzheimer's disease research. nih.gov |
| Pharmaceuticals/Agrochemicals | General Intermediate. lookchem.comfishersci.se | Serves as a key building block in the synthesis of various drugs and pesticides. lookchem.comfishersci.se |
Interdisciplinary Research with this compound
The versatility of this compound places it at the intersection of chemistry, materials science, and biology. This interdisciplinary nature drives research that bridges these fields to create novel solutions and technologies.
The synthesis of biodegradable polyesters for biomedical applications is a prime example. mdpi.comnih.gov Polymers derived from or incorporating this compound are being investigated for use in medical devices, controlled drug delivery systems, and tissue engineering scaffolds. researchgate.netmdpi.comeurekalert.org The ability to tune the polymer's properties, such as its degradation rate and mechanical strength, is crucial for these applications. mdpi.com
In the field of materials science combined with biology, this compound is used to create functional probes for bio-imaging. nih.gov For instance, its derivatives are incorporated into fluorescent probes designed to target specific enzymes within cells, allowing researchers to visualize biological processes with high precision. nih.govnih.govacs.org This merges complex organic synthesis with advanced cellular biology.
The development of Metal-Organic Frameworks (MOFs) is another highly interdisciplinary area. rsc.org Chemists synthesize novel ligands from this compound, which are then used by materials scientists to construct MOFs with specific pore sizes and chemical functionalities. rsc.orgfrontiersin.org These materials are then tested in diverse applications, from industrial gas separation to environmental remediation, showcasing a collaborative effort across multiple scientific domains. dokumen.pub
Environmental Applications (e.g., pollutant degradation)
Emerging research highlights the potential of materials derived from this compound in addressing environmental challenges, particularly in the degradation of persistent pollutants. mdpi.com The focus is on creating catalytic materials that can break down harmful substances in water. researchgate.net
Metal-Organic Frameworks (MOFs) synthesized using 5-aminoisophthalic acid (derived from the dimethyl ester) as the organic linker have shown significant promise as photocatalysts. researchgate.net For example, MOFs created with transition metals like Cobalt (Co), Nickel (Ni), Zinc (Zn), and Cadmium (Cd) have been successfully used for the photocatalytic degradation of phenol (B47542) in aqueous solutions. researchgate.net Studies have shown that these MOFs can effectively degrade phenol, with the degradation process following pseudo-second-order kinetics. researchgate.net
Another innovative approach involves the use of gold nanoparticles (AuNPs) for pollutant removal. researchgate.netresearchgate.net Newly developed 5-aminoisophthalate-capped gold nanoparticles have been investigated for their ability to degrade azo-dyes, which are common industrial pollutants. researchgate.netresearchgate.net These functionalized nanoparticles demonstrate excellent potential for removing cationic dyes like methylene (B1212753) blue through photocatalytic degradation under sunlight. researchgate.net This research opens a pathway for designing efficient and sustainable materials for water purification. researchgate.netipn.mx
| Application | Material | Target Pollutant | Mechanism |
| Water Remediation | Metal-Organic Frameworks (e.g., Co-MOF, Ni-MOF). researchgate.net | Phenol. researchgate.net | Photocatalytic Degradation. researchgate.net |
| Wastewater Treatment | 5-Aminoisophthalate Capped Gold Nanoparticles (AuNPs). researchgate.net | Azo-dyes (e.g., Methylene Blue). researchgate.net | Photocatalytic Degradation. researchgate.net |
Q & A
Q. What are the standard synthetic routes for preparing dimethyl 5-aminoisophthalate derivatives, and how are intermediates characterized?
this compound is frequently functionalized via reactions such as isocyanate formation (using triphosgene and triethylamine in anhydrous CH₂Cl₂) or reduction with LiAlH₄ to yield amino-diol intermediates. For example, in the synthesis of amphiphiles, the amino group reacts with triphosgene to form an isocyanate intermediate, which is then coupled with alcohols like 6-aminohexanol . Characterization typically involves ¹H/¹³C NMR to confirm structural changes, FT-IR to track functional groups (e.g., isocyanate peaks at ~2200 cm⁻¹), and HRMS for molecular weight validation .
Q. How should researchers handle this compound safely in laboratory settings?
While this compound itself lacks explicit hazard data in the provided evidence, general safety protocols for aromatic amines apply:
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and lab coats to prevent skin contact.
- Store in airtight containers under refrigeration (2–8°C) to prevent degradation .
- Quench reactive intermediates (e.g., isocyanates) with aqueous KOH or ethanol before disposal .
Q. What spectroscopic methods are critical for characterizing this compound-based compounds?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.65–7.70 ppm) and ester/amine group integration .
- FT-IR : For tracking carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups .
- Thermogravimetric Analysis (TGA) : To assess thermal stability, particularly for materials like MOFs or supramolecular crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of this compound in diazide synthesis?
Diazide synthesis often requires replacing conventional diazotization (NaNO₂/AcOH–H₂O/NaN₃) with t-Bu-ONO and TMS-N₃ in CH₃CN to improve regioselectivity and yield (up to 90%). Key optimizations include:
Q. What role does this compound play in designing stimuli-responsive materials like MOFs or supramolecular crystals?
The amino and ester groups enable coordination with metal ions (e.g., Co²⁺ in MOFs) and π-π stacking in supramolecular assemblies. For example:
- In MOF [Co(AIP)(bpy)₀.₅(H₂O)]·2H₂O , the 5-aminoisophthalate ligand facilitates reversible dehydration while maintaining crystallinity, studied via dynamic in situ XRD .
- Polymorphic crystals (1B and 1G ) exhibit tunable luminescence (blue/green) and elasticity based on solvent concentration, controlled by H-aggregation vs. isolated π-systems .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The amino group may adopt different protonation states in acidic/neutral conditions.
- Impurity peaks : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups from quaternary carbons.
- Crystallographic validation : Single-crystal XRD can resolve ambiguities in regiochemistry .
Q. What computational tools aid in predicting reaction pathways for this compound-based syntheses?
- DFT calculations (e.g., Gaussian 16) model transition states for isocyanate formation or LiAlH₄ reduction.
- SHELX suite refines crystallographic data for MOFs, ensuring accurate bond-length/angle measurements .
- Molecular docking (AutoDock Vina) predicts host-guest interactions in supramolecular systems .
Methodological Guidance
Q. How should researchers design experiments to study the stability of this compound under varying conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and TGA .
- For MOFs, use in situ Raman spectroscopy to track ligand displacement during dehydration .
Q. What strategies improve yield in large-scale syntheses of this compound derivatives?
- Batch vs. flow chemistry : Flow systems reduce exothermic risks in triphosgene reactions.
- Scalable purification : Replace aqueous workup with direct chromatography for polar intermediates (e.g., azido-diols) .
- Process analytical technology (PAT) : Use inline FT-IR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
